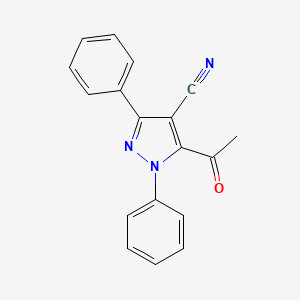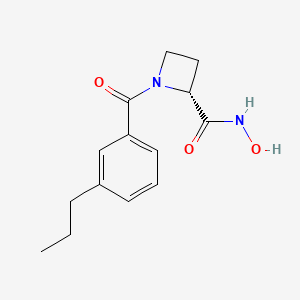![molecular formula C16H13NO3S2 B12595739 5-Methoxy-2-methyl-6-[(4-methylphenyl)sulfanyl]-1,3-benzothiazole-4,7-dione CAS No. 650635-75-9](/img/structure/B12595739.png)
5-Methoxy-2-methyl-6-[(4-methylphenyl)sulfanyl]-1,3-benzothiazole-4,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-2-methyl-6-[(4-methylphenyl)sulfanyl]-1,3-benzothiazole-4,7-dione is a complex organic compound that belongs to the class of benzothiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methyl-6-[(4-methylphenyl)sulfanyl]-1,3-benzothiazole-4,7-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound under acidic conditions.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic substitution reactions using appropriate reagents.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the intermediate compound with a thiol derivative, such as 4-methylthiophenol, under basic conditions.
Oxidation to Form the Dione: The final step involves the oxidation of the intermediate compound to form the dione structure using an oxidizing agent like potassium permanganate or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
化学反応の分析
Types of Reactions
5-Methoxy-2-methyl-6-[(4-methylphenyl)sulfanyl]-1,3-benzothiazole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dione structure.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzothiazole compounds.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 5-Methoxy-2-methyl-6-[(4-methylphenyl)sulfanyl]-1,3-benzothiazole-4,7-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells. The compound’s antioxidant properties are likely related to its ability to scavenge free radicals and reduce oxidative stress.
類似化合物との比較
Similar Compounds
2-Methoxy-5-methylphenol: Shares the methoxy and methyl groups but lacks the benzothiazole core.
Omeprazole Related Compound A: Contains a similar methoxy group but differs in its overall structure and pharmacological properties.
Uniqueness
5-Methoxy-2-methyl-6-[(4-methylphenyl)sulfanyl]-1,3-benzothiazole-4,7-dione is unique due to its specific combination of functional groups and the benzothiazole core, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
650635-75-9 |
|---|---|
分子式 |
C16H13NO3S2 |
分子量 |
331.4 g/mol |
IUPAC名 |
5-methoxy-2-methyl-6-(4-methylphenyl)sulfanyl-1,3-benzothiazole-4,7-dione |
InChI |
InChI=1S/C16H13NO3S2/c1-8-4-6-10(7-5-8)22-16-13(19)15-11(17-9(2)21-15)12(18)14(16)20-3/h4-7H,1-3H3 |
InChIキー |
YIFGZXNFUWAFLR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)SC2=C(C(=O)C3=C(C2=O)SC(=N3)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


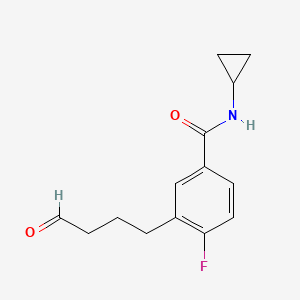

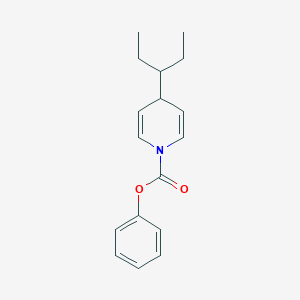
![Acetamide,N-(2-methoxyethyl)-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12595669.png)
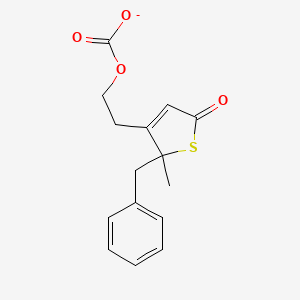
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12595678.png)
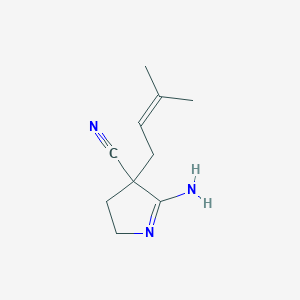

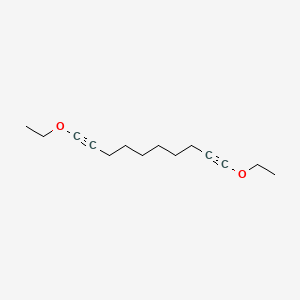
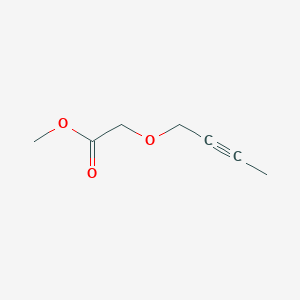
![Tert-butyl[(2-fluoropent-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B12595703.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-fluorophenyl)-](/img/structure/B12595713.png)
